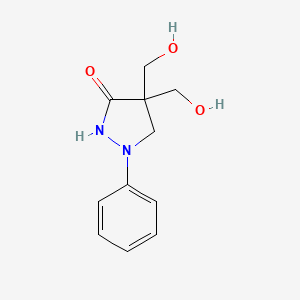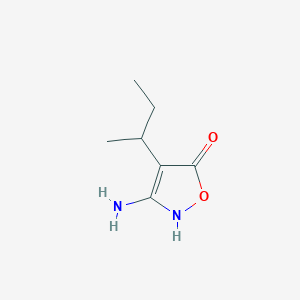![molecular formula C8H5N3O4 B12924568 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 56517-41-0](/img/structure/B12924568.png)
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydroxyl and nitro functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with diethyl malonate under thermal conditions. This reaction is followed by nitration to introduce the nitro group at the 3-position. The reaction conditions generally involve heating at temperatures ranging from 100°C to 200°C, depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid synthesis of complex structures from simple building blocks, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridopyrimidines with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial and antitumor activities. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
56517-41-0 |
|---|---|
Formule moléculaire |
C8H5N3O4 |
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
2-hydroxy-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-6(11(14)15)8(13)10-4-2-1-3-5(10)9-7/h1-4,12H |
Clé InChI |
YHQPOWUWWJGTAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)


![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)

![3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924547.png)




